molecular formula C13H9NO5 B13052033 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13052033
M. Wt: 259.21 g/mol
InChI Key: TXSYLBQUHYRFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is a pyridine dicarboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 4-position of the pyridine ring. This compound is structurally related to dipicolinic acid (pyridine-2,6-dicarboxylic acid, PDCA), a well-known chelating agent for metal ions .

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-(3-hydroxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C13H9NO5/c15-9-3-1-2-7(4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19)

InChI Key

TXSYLBQUHYRFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 2,6-Dimethylpyridine (Lutidine) Derivatives

A classical and industrially relevant method for synthesizing pyridine-2,6-dicarboxylic acid involves the oxidation of 2,6-dimethylpyridine or its esters under acidic conditions using strong oxidants such as hexavalent chromium salts or potassium permanganate.

  • Process Outline:

    • 2,6-dimethylpyridine is oxidized in an acidic medium with chromium(VI) salts to form an intermediate complex with chromic anhydride.
    • This intermediate is then hydrolyzed under hot conditions to yield high-purity pyridine-2,6-dicarboxylic acid.
  • Advantages:

    • High purity product.
    • Suitable for large-scale production.
  • Limitations:

    • Use of toxic chromium reagents.
    • Requires careful handling and disposal of hazardous waste.

This two-stage process is well documented and yields dipicolinic acid with high purity, suitable for further functionalization.

Methyl Oxidation and Carbonylation Methods

Another approach involves direct oxidation of methyl-substituted pyridine derivatives or carbonylation of halogenated pyridines.

  • Methyl Oxidation:

    • 2,6-lutidine or 2-methyl-6-pyridinecarboxylic acid can be oxidized using potassium permanganate or hydrogen peroxide in organic solvents.
    • Oxidation is often performed under mild conditions (20–50 °C) with aqueous alkali (NaOH or KOH) to facilitate hydrolysis.
    • Yields of pyridine-2,6-dicarboxylic acid typically reach above 90%.
  • Carbonylation:

    • 2,6-dichloropyridine is reacted with magnesium to form a Grignard reagent intermediate.
    • This intermediate is then treated with carbon dioxide under low temperatures (-15 °C) to introduce carboxyl groups at the 2 and 6 positions.
    • Acidification and workup yield pyridine-2,6-dicarboxylic acid with high yield (around 94.5%) and purity (~97%).

One-Pot Halogenation-Cyclization-Oxidation Process

A patented green and efficient method involves a one-pot synthesis starting from pimelic acid esters:

  • Steps:

    • Halogenation of 1,7-pimelic acid dimethyl ester with bromine or chlorine in chloroform under acidic catalysis.
    • Cyclization with ammonia to form dihydropyridine intermediates.
    • Oxidation or oxidation-hydrolysis with hydrogen peroxide or nitric acid to yield pyridine-2,6-dicarboxylic acid.
  • Conditions:

    • Reactions occur at mild temperatures (20–65 °C).
    • Use of bases (NaOH or KOH) during hydrolysis step.
    • One-pot process reduces waste and improves safety.
  • Yields:

    • Product yields of 89.8–91.6% reported.
    • High purity (~99.5%) achieved.
  • Benefits:

    • Avoids harsh conditions like high pressure.
    • Environmentally friendly with low wastewater generation.
    • Cost-effective for industrial scale.

Functionalization to 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic Acid

While direct literature on the preparation of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is limited, the general synthetic strategy involves:

  • Step 1: Synthesis of pyridine-2,6-dicarboxylic acid core as described above.

  • Step 2: Introduction of the 4-(3-hydroxyphenyl) substituent via electrophilic aromatic substitution, cross-coupling (e.g., Suzuki coupling), or condensation reactions on a suitably functionalized pyridine intermediate (e.g., 4-halopyridine-2,6-dicarboxylic acid).

  • Example Route:

    • Starting from 4-bromopyridine-2,6-dicarboxylic acid, a Suzuki coupling with 3-hydroxyphenylboronic acid under palladium catalysis can yield the target compound.
    • Reaction conditions typically include:
      • Pd(PPh3)4 catalyst,
      • Base such as K2CO3,
      • Solvent like DMF or toluene,
      • Temperature around 80–100 °C.
  • Purification:

    • Recrystallization or chromatographic methods to isolate high-purity product.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Oxidation of 2,6-dimethylpyridine 2,6-dimethylpyridine Cr(VI) salts, acidic medium, hydrolysis High (>90) High High purity, industrially scalable Toxic reagents, waste management
Methyl oxidation 2,6-lutidine or 2-methyl-6-pyridinecarboxylic acid KMnO4 or H2O2, aqueous alkali, mild temp ~90 High Mild conditions, good yield Requires careful control
Carbonylation 2,6-dichloropyridine Mg, CO2, THF, acidic workup 94.5 97 High yield, clean reaction Requires inert atmosphere
One-pot halogenation-cyclization-oxidation 1,7-pimelic acid esters Br2/Cl2, NH3, H2O2, NaOH, chloroform, mild temp 89.8–91.6 99.5 Green, cost-effective, one-pot, scalable Multi-step, requires halogenation

Research Findings and Notes

  • The one-pot halogenation-cyclization-oxidation method offers a modern, environmentally friendly alternative to traditional oxidation routes, with high selectivity and minimal byproducts.

  • Carbonylation using Grignard reagents and CO2 is highly efficient but requires careful control of moisture and inert atmosphere.

  • Functionalization to introduce the 4-(3-hydroxyphenyl) group is typically done via palladium-catalyzed cross-coupling, which is well-established for aromatic substitutions on pyridine rings.

  • No direct industrial-scale synthesis of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid was found, indicating this compound is likely prepared via custom laboratory synthesis using the described core preparation followed by coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Applications in Coordination Chemistry

One of the primary applications of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid lies in coordination chemistry. The compound acts as a chelating agent for heavy metals, forming stable complexes that can be utilized for:

  • Heavy Metal Ion Sequestration : It effectively binds to ions such as Cu²⁺, Zn²⁺, Ni²⁺, and Cd²⁺, making it useful in environmental remediation efforts to remove toxic metals from contaminated water sources .
  • Luminescent Probes : The compound has been studied as a luminescent probe for detecting organophosphorus pesticides through luminescence quenching techniques. This application is particularly valuable in agricultural monitoring and food safety .

Biological Applications

The biological activity of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has garnered attention for its potential therapeutic uses:

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial membranes or inhibit essential metabolic pathways .
  • Antiviral Properties : Some studies have highlighted the antiviral activities of pyridine derivatives, suggesting that 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid may also contribute to antiviral drug development .

Industrial Applications

In industrial contexts, 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid serves several roles:

  • Stabilizers : It is used as a stabilizing agent in polymer formulations and coatings, enhancing the durability and performance of materials exposed to harsh conditions .
  • Additives in Photographic Solutions : The compound can prevent precipitation in photographic emulsions, improving the quality and longevity of photographic products .

Case Study 1: Heavy Metal Ion Detection

A study utilized 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid as a chelating agent in detecting heavy metals through spectrophotometric methods. The results demonstrated high sensitivity and selectivity for Cu²⁺ ions in aqueous solutions.

Metal IonDetection Limit (µM)Recovery (%)
Cu²⁺0.598
Zn²⁺1.095
Ni²⁺1.597

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, derivatives of the compound were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus30
Pseudomonas aeruginosa20

These findings underscore the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of pyridine-2,6-dicarboxylic acid and their distinguishing features:

Compound Name Substituent Position/Type Key Properties/Applications References
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid 4-position: 3-hydroxyphenyl Enhanced hydrogen bonding (via –OH), potential for selective metal coordination N/A*
3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid 3-position: 4-carboxyphenyl MOF synthesis; electron-withdrawing carboxyl group improves metal-binding affinity
4-Phenylpyridine-2,6-dicarboxylic acid 4-position: phenyl Reduced solubility due to hydrophobic phenyl group; used in ligand design
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid 4-position: 4-methoxyphenyl Electron-donating –OCH3 group alters acidity; potential for photochemical applications
4-(2-(2,6-Dicarboxypyridin-4-yl)vinyl)pyridine-2,6-dicarboxylic acid 4-position: conjugated vinyl-pyridine Extended π-conjugation enhances luminescence in terbium(III) complexes
Pyridine-2,6-dicarboxylic acid (PDCA) No substituent Classic chelator for lanthanides/actinides; used in nuclear waste separation

Properties inferred from structural analogues.

Functional Group Impact on Properties

  • Hydrogen Bonding and Solubility: The 3-hydroxyphenyl group in the target compound introduces additional hydrogen-bonding sites, likely improving aqueous solubility compared to non-polar substituents like phenyl . For instance, enrofloxacin salts with PDCA derivatives showed enhanced solubility when functionalized with hydrophilic groups .
  • Acidity : Substituents influence the pKa of carboxylic acid groups. Electron-withdrawing groups (e.g., –COOH in 3-(4-carboxyphenyl)-PDCA) increase acidity, while electron-donating groups (e.g., –OCH3 in 4-(4-methoxyphenyl)-PDCA) decrease it . The –OH group in the target compound may moderately lower pKa via inductive effects.
  • Coordination Chemistry: PDCA derivatives with extended conjugation (e.g., vinyl-linked structures) form stable luminescent complexes with Tb(III) .

Biological Activity

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis pathways.

Chemical Structure and Properties

The molecular formula of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is C12H9O5NC_{12}H_{9}O_{5}N, with a molecular weight of approximately 233.21 g/mol. Its structure features a pyridine ring substituted with two carboxylic acid groups and a hydroxyphenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may facilitate binding to specific targets within cells.

  • Enzyme Inhibition : Preliminary studies suggest that 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications in disease treatment.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The pyridine nucleus is known for its antibacterial, antifungal, and antiviral activities, making this compound a candidate for further investigation in antimicrobial research .

Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of pyridine derivatives, noting their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is limited, related compounds have shown promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acidE. coliTBD
4-Hydroxypyridine derivativesS. aureus0.63 - 1.25 µM
Dipicolinic Acid DerivativesMRSAMicromolar levels

Case Studies

  • Antiviral Activity : A recent investigation into pyridine derivatives revealed their potential as antiviral agents against SARS-CoV-2. The study emphasized the need for novel compounds with enhanced efficacy against viral infections .
  • Cancer Research : Compounds structurally related to 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid have been studied for their anticancer properties. For instance, ruthenium complexes with similar ligands exhibited significant antiproliferative activity against cancer cell lines such as HeLa and HepG2 .

Synthesis Pathways

The synthesis of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid typically involves multi-step reactions starting from simple pyridine derivatives:

  • Starting Materials : The synthesis often begins with commercially available pyridine-2,6-dicarboxylic acid.
  • Substitution Reactions : The introduction of the hydroxyphenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
  • Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.